Methyl 4-(4-methylpiperazin-1-yl)butanoate
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Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)butanoate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a butanoate ester group
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(4-methylpiperazin-1-yl)butanoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid derivatives. One common method involves the esterification of 4-(4-methylpiperazin-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(4-methylpiperazin-1-yl)butanoic acid.
Reduction: 4-(4-methylpiperazin-1-yl)butanol.
Substitution: Various substituted piperazine derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(4-methylpiperazin-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar structure but lacks the ester group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of a butanoate ester.
1-(4-Methylpiperazin-1-yl)ethanone: Features an ethanone group instead of a butanoate ester.
Uniqueness
Methyl 4-(4-methylpiperazin-1-yl)butanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFNPMKFSFHYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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